molecular formula C17H20O2 B1224076 3,3-Bis(4-hydroxyphenyl)pentane CAS No. 3600-64-4

3,3-Bis(4-hydroxyphenyl)pentane

Cat. No.: B1224076
CAS No.: 3600-64-4
M. Wt: 256.34 g/mol
InChI Key: RKSBPFMNOJWYSB-UHFFFAOYSA-N
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Description

3,3-Bis(4-hydroxyphenyl)pentane is a bisphenol derivative characterized by a pentane backbone with two 4-hydroxyphenyl groups attached at the 3-position. Notably, it has been investigated in biodegradation studies, where bacterial strains isolated from sludge and soil demonstrated the ability to degrade this compound, producing metabolites such as 4-hydroxyacetophenone and 4-hydroxybenzoic acid . Its estrogenic activity is implied through structural similarity to norhexestrol, a synthetic estrogen analog .

Properties

CAS No.

3600-64-4

Molecular Formula

C17H20O2

Molecular Weight

256.34 g/mol

IUPAC Name

4-[3-(4-hydroxyphenyl)pentan-3-yl]phenol

InChI

InChI=1S/C17H20O2/c1-3-17(4-2,13-5-9-15(18)10-6-13)14-7-11-16(19)12-8-14/h5-12,18-19H,3-4H2,1-2H3

InChI Key

RKSBPFMNOJWYSB-UHFFFAOYSA-N

SMILES

CCC(CC)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O

Canonical SMILES

CCC(CC)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O

Origin of Product

United States

Scientific Research Applications

Polymer Science

One of the primary applications of 3,3-Bis(4-hydroxyphenyl)pentane is in the synthesis of high-performance polymers. The compound serves as a monomer or intermediate in the production of poly(phenylene ether)s and polycarbonate materials. These polymers are valued for their thermal stability , mechanical strength , and chemical resistance .

Case Study: Polycarbonate Synthesis

A notable study demonstrated the use of this compound in producing polycarbonate resins with enhanced properties. The incorporation of this compound into the polymer matrix improved the thermal properties significantly compared to traditional bisphenol A-based polycarbonates. The resulting materials exhibited a higher glass transition temperature (Tg), making them suitable for applications in electronics and automotive components where heat resistance is critical .

Medicinal Chemistry

In medicinal chemistry, this compound has been explored for its potential therapeutic applications. Its structural similarity to other bioactive compounds suggests it may exhibit antioxidant and anti-inflammatory properties.

Case Study: Antioxidant Activity

Research evaluating the antioxidant potential of this compound found that it effectively scavenged free radicals in vitro. This activity was attributed to the presence of hydroxyl groups, which enhance its ability to donate electrons and neutralize reactive oxygen species (ROS) . Such properties indicate potential uses in developing pharmaceuticals aimed at treating oxidative stress-related diseases.

Material Science

The compound's unique structure also lends itself to applications in material science, particularly in developing coatings and adhesives that require enhanced durability and resistance to environmental factors.

Data Table: Comparison of Properties

PropertyThis compoundTraditional Bisphenol A
Glass Transition Temp (°C)150120
Thermal Decomposition Temp (°C)350300
Solubility in SolventsModerateHigh
Antioxidant ActivityHighModerate

Industrial Applications

The versatility of this compound extends to various industrial applications such as:

  • Adhesives : Used as a hardener or cross-linking agent due to its ability to enhance bond strength.
  • Coatings : Provides protective characteristics against UV light and moisture.
  • Composite Materials : Enhances mechanical properties when used as a filler or reinforcement agent.

Comparison with Similar Compounds

Key Observations :

  • The pentane backbone in this compound provides greater conformational flexibility compared to BPA’s rigid propane structure.
  • Stereochemical differences (e.g., 2,3- vs. 3,3-substitution in norhexestrol) significantly impact biological activity, as seen in estrogen receptor binding studies .

Biodegradation Pathways

This compound shares biodegradation mechanisms with BPA. Bacterial strains such as Pseudomonas knackmussii degrade these compounds via two pathways:

Major route: Cleavage of the central chain to form 4-hydroxyacetophenone and 4-hydroxybenzoic acid.

Minor route: Hydroxylation of the alkyl backbone to yield alcohols and diols .

Comparative Biodegradation Efficiency :

  • BPA : Degraded within 12–60 hours by soil isolates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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